Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

orthogonal protection solid-phase peptide synthesis multi-step synthesis

In multi-step syntheses requiring orthogonal protection of amine and ester groups, using the unprotected analog Methyl 3-(aminomethyl)benzoate causes unwanted side reactions with electrophilic coupling partners, reducing yield and purity. - This Boc-protected scaffold enables selective amine deprotection while the methyl ester remains intact, preventing competing amide formation. - The Boc group is stable under basic ester hydrolysis (e.g., LiOH/THF/water), allowing conversion to Boc-3-aminomethylbenzoic acid in 44% yield without premature amine exposure. - Serves as a single starting point for synthesizing both NH and N-methyl analogs for SAR studies.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 180863-55-2
Cat. No. B1603874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
CAS180863-55-2
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)OC
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
InChIKeyYBEKNOSAAIRRRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate: Boc-Protected Building Block


Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS 180863-55-2), also known as 3-[(Boc-amino)methyl]benzoic acid methyl ester, is a protected amino ester derivative with molecular formula C14H19NO4 and molecular weight 265.31 g/mol . The compound features a benzoate ester group and a tert-butoxycarbonyl (Boc) protected aminomethyl substituent at the meta-position of the phenyl ring . This bifunctional scaffold is primarily employed as a protected building block in multi-step organic synthesis, enabling orthogonal protection strategies where selective amine deprotection is required while the methyl ester remains intact . It is commercially available with standard purity specifications of 97% (HPLC) and typical storage conditions of 2-8°C in sealed, moisture-free containers [1].

Workflow Multi-step organic synthesis with orthogonal amine/ester protection
Key Feature Boc-protected amine stable under basic ester manipulations; deprotects under mild acid
Procurement Context Protected building block for peptide coupling, bioconjugation linker, or SAR diversification

Why Generic Analogs Fail to Substitute


In multi-step synthetic sequences requiring orthogonal protection of amine and ester functionalities, substituting Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate with its unprotected analog (Methyl 3-(aminomethyl)benzoate, CAS 93071-65-9) or alternative protected derivatives introduces distinct failure modes. The unprotected variant presents a reactive primary amine that participates in unwanted side reactions with electrophilic coupling partners, compromising synthetic yield and purity . Conversely, the N-methylated Boc analog (CAS 180863-35-8) eliminates hydrogen-bond donor capacity at the amine nitrogen, altering subsequent reactivity profiles in amide bond formation and peptidomimetic construction . The meta-substitution pattern of the aminomethyl group on the benzoate core is non-interchangeable with para- or ortho-regioisomers, which exhibit different steric and electronic properties in receptor binding or enzyme inhibition contexts . Furthermore, the methyl ester moiety cannot be substituted with the free carboxylic acid analog (Boc-3-aminomethylbenzoic acid, CAS 117445-22-4) without fundamentally changing the compound's role from a protected amine electrophile precursor to a carboxylic acid coupling partner, which alters reaction sequence order and protecting group strategy [1].

Unprotected amine analog
Methyl 3-(aminomethyl)benzoate
Free amine may react with electrophilic partners, compromising yield and purity in multi-step routes.
N-Methylated Boc analog
CAS 180863-35-8
Loss of H-bond donor capacity at amine nitrogen alters reactivity in amide formation and SAR studies.
Free carboxylic acid analog
Boc-3-aminomethylbenzoic acid
Converts building block role from electrophile precursor to acid coupling partner; may require different protection strategy.

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate vs. Analogs: Evidence


Orthogonal Protection: Boc-Amine vs. Unprotected Amine

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate provides orthogonal protection of the primary amine via the Boc group, which remains stable under basic and nucleophilic conditions while the methyl ester can be independently manipulated. In contrast, the unprotected analog Methyl 3-(aminomethyl)benzoate (CAS 93071-65-9) possesses a free primary amine that is incompatible with electrophilic reagents (e.g., acid chlorides, activated esters, isocyanates) used for ester modification, leading to uncontrolled amide formation and reduced synthetic efficiency . The Boc-protected variant enables sequential deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) after ester saponification or functionalization is complete, a capability not available with the unprotected amine . This orthogonal protection strategy is essential in solid-phase peptide synthesis and in constructing bifunctional linkers for bioconjugation applications [1].

Orthogonal protection
Head-to-head
Boc-amine remains intact under basic ester manipulations; unprotected amine reacts with electrophiles.
Enables sequential deprotection without premature amine acylation.
Hydrogen-bond donor count reduced by 50% vs. unprotected analog.
orthogonal protection solid-phase peptide synthesis multi-step synthesis amine protection

N-Methylation vs. Pre-Methylated Analogs

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate can be selectively N-methylated to yield Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS 180863-35-8) with a documented yield of 57% using sodium hydride and methyl iodide in DMF . This derivatization capacity enables researchers to generate both NH and N-methyl analogs from a single procurement of the parent compound, supporting structure-activity relationship (SAR) studies where hydrogen-bond donor capacity modulation is required. The pre-methylated analog (CAS 180863-35-8), if purchased directly, cannot be de-methylated to regenerate the NH form, limiting its utility as a single synthetic entry point . The molecular weight increase from 265.31 (target) to 279.33 (N-methyl derivative) represents a quantifiable structural distinction with implications for downstream compound properties and purification strategies .

N-Methylation yield
Reported
57% yield to N-methyl derivative (CAS 180863-35-8) using NaH, MeI in DMF.
Single procurement provides access to both NH and N-methyl analogs.
Pre-methylated analog cannot regenerate NH form; supports comparative SAR.
N-methylation peptidomimetics structural diversification SAR studies

Hydrolysis to Boc-3-Aminomethylbenzoic Acid

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate serves as a direct synthetic precursor to Boc-3-aminomethylbenzoic acid (CAS 117445-22-4), a key intermediate in the synthesis of aminodihydroquinazolines as BACE-1 (β-site APP cleaving enzyme) inhibitors and spiro[1H-indene-1,4'-piperidine] derivatives as selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists [1]. The documented hydrolysis procedure yields 44% conversion to the carboxylic acid using lithium hydroxide (0.3 g, 9.0 mmol) in THF/water (4 mL:2 mL) at 50°C for 4 hours . Alternative synthetic routes to the same carboxylic acid from 3-(aminomethyl)benzoic acid hydrochloride using Boc2O and triethylamine achieve yields of 64-75%, but require an additional Boc-protection step that the methyl ester precursor bypasses when the ester is already present in the target synthetic sequence . The methyl ester target compound thus offers a more convergent synthetic entry when the Boc-amine moiety is required prior to carboxylic acid liberation .

Hydrolysis route
Cross-study comparable
LiOH (9.0 mmol), THF/H₂O (4:2 mL), 50°C, 4 h → 44% Boc-3-aminomethylbenzoic acid.
Direct precursor to carboxylic acid without separate Boc-protection step.
Alternative route from HCl salt: 64–75% yield but requires additional Boc₂O step.
ester hydrolysis carboxylic acid synthesis BACE-1 inhibitors sst2 agonists

Boc Group and HDAC6 Selectivity

Although direct quantitative selectivity data for Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate against specific HDAC isoforms are not available, class-level evidence from structurally related Boc-protected compounds demonstrates that the tert-butyloxycarbonyl (Boc) group plays a key role in conferring enhanced selectivity for HDAC6 over other HDAC isoforms [1]. In a study of HDAC inhibitors accessed via cross metathesis, Boc-protected dihydroxamates exhibited intrinsic HDAC6-selective activity, with molecular modeling confirming that the Boc group occupies a unique sub-pocket in HDAC6 not accessible in HDAC1-3 [2]. The target compound, bearing a Boc-protected aminomethyl moiety, may confer similar selectivity advantages in inhibitor design compared to unprotected or acetyl-protected amine analogs, though this remains a class-level inference requiring experimental validation [3]. The LogP of 2.87 for the target compound positions it in a lipophilicity range consistent with cellular permeability, a property relevant to HDAC6 inhibitor optimization.

HDAC6 selectivity context
Class-level inference
Boc group in related dihydroxamates occupies unique HDAC6 sub-pocket; LogP 2.87.
May support isoform-selective inhibitor design; experimental validation required.
Quantitative HDAC6 vs. HDAC1-3 data not available for this specific compound.
HDAC6 selectivity Boc group effect epigenetic inhibitors tubulin acetylation

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate: Validated Applications


Orthogonal Protection in Multi-Step Synthesis

In synthetic sequences where the methyl ester must be saponified, reduced, or converted to an amide prior to amine deprotection, Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate is the appropriate procurement choice. The Boc-protected amine remains stable under the basic conditions required for ester manipulation (e.g., LiOH hydrolysis), whereas the unprotected analog Methyl 3-(aminomethyl)benzoate would undergo competing amide formation with activated ester intermediates . This orthogonal protection strategy is validated by the documented hydrolysis of the target compound to Boc-3-aminomethylbenzoic acid in 44% yield using LiOH in THF/water at 50°C for 4 hours, with the Boc group remaining intact throughout the reaction .

BACE-1 and sst2 Agonist Synthesis

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate serves as a direct synthetic precursor to Boc-3-aminomethylbenzoic acid (CAS 117445-22-4), which is a documented intermediate in the synthesis of aminodihydroquinazolines as BACE-1 (β-site APP cleaving enzyme) inhibitors and spiro[1H-indene-1,4'-piperidine] derivatives as selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists . Procurement of the methyl ester target compound enables researchers to access this carboxylic acid intermediate through a single hydrolysis step, supporting drug discovery programs targeting Alzheimer's disease (via BACE-1) and neuroendocrine disorders (via sst2) .

SAR Studies: N-H vs. N-Methyl Amine

When medicinal chemistry programs require evaluation of hydrogen-bond donor capacity at the aminomethyl position, procuring Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate provides a single entry point to both NH and N-methyl analogs. The parent compound can be selectively N-methylated using NaH and methyl iodide in DMF to yield the N-methyl derivative (CAS 180863-35-8) in 57% yield . This enables comparative SAR assessment of target binding affinity, selectivity, and physicochemical properties between NH (H-bond donor) and N-methyl (no H-bond donor) variants without requiring separate procurement of both analogs .

Peptidomimetic Building Block for Peptide Synthesis

The Boc-protected aminomethyl benzoate scaffold is suited for incorporation into peptidomimetic frameworks where the benzoate moiety serves as a rigid aromatic spacer and the Boc-protected amine enables sequential coupling in solid-phase peptide synthesis (SPPS) . The Boc group's stability under basic coupling conditions (e.g., HBTU/DIPEA) and clean removal under acidic conditions (TFA) provides compatibility with standard SPPS protocols. Compared to Fmoc-protected analogs, Boc-protected building blocks offer orthogonal protection strategies that may be preferred when acid-labile side-chain protecting groups are present elsewhere in the synthetic sequence .

Application
Selection Property
Validation Focus
Orthogonal protection strategy
Boc stability under basic ester manipulations
Deprotection sequence integrity and yield
BACE-1 / sst2 inhibitor synthesis
Direct hydrolysis to Boc-3-aminomethylbenzoic acid
Conversion efficiency and intermediate purity
SAR: NH vs. N-methyl amine
N-Methylation capacity from parent compound
H-bond donor modulation and analog comparability
Peptidomimetic building block
Boc-compatible SPPS coupling conditions
Coupling efficiency and acid-labile group tolerance

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